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Compound of Interest

Compound Name: SAR125844

Cat. No.: B1684697

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SAR125844, a selective
inhibitor of the MET receptor tyrosine kinase, for the treatment of cancers characterized by
MET pathway addiction. This document details the mechanism of action, preclinical and clinical
data, and key experimental protocols relevant to the study of this compound.

Introduction: The MET Signaling Pathway and Its
Role in Cancer

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand,
Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes, including
embryonic development, tissue regeneration, and wound healing. However, aberrant activation
of the MET signaling pathway is a well-documented driver of tumorigenesis, promoting cancer
cell proliferation, survival, invasion, and metastasis. Dysregulation of this pathway can occur
through various mechanisms, including MET gene amplification, overexpression, mutations,
and autocrine/paracrine HGF/MET signaling loops. Consequently, targeting the MET pathway
has emerged as a promising therapeutic strategy for a range of solid tumors.

SAR125844: A Potent and Selective MET Inhibitor

SAR125844 is a selective, ATP-competitive small molecule inhibitor of the MET kinase.
Administered intravenously, it is designed to specifically target cancers with MET pathway
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addiction.

Mechanism of Action

SAR125844 exerts its anti-tumor effects by binding to the ATP-binding site of the MET kinase,
thereby inhibiting its autophosphorylation and the subsequent activation of downstream
signaling cascades. The primary pathways inhibited by SAR125844 include the PI3K/AKT and
RAS/MAPK pathways, which are critical for cell growth, proliferation, and survival. By blocking
these signals, SAR125844 can induce cell cycle arrest and apoptosis in cancer cells that are
dependent on MET signaling.

Preclinical Data

The preclinical activity of SAR125844 has been extensively evaluated in a variety of in vitro
and in vivo models, demonstrating its potency and selectivity for MET-addicted cancers.

In Vitro Activity

SAR125844 has shown potent inhibitory activity against MET kinase in biochemical and cell-
based assays.

Table 1: In Vitro Inhibitory Activity of SAR125844

Assay Type Target IC50 (nmol/L)
Biochemical Assay Wild-type MET kinase 4.2
Cell-Based Assay (MET )

] Hs 746T (Gastric Cancer) 1.4
Phosphorylation)
SNU-5 (Gastric Cancer) 3.9
MKN-45 (Gastric Cancer) 5.1

SAR125844 selectively inhibits the proliferation of cancer cell lines with MET gene
amplification.

Table 2: Anti-proliferative Activity of SAR125844 in MET-Amplified Cell Lines
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Sl e Cancer Type MET Gene Copy Proliferation IC50
Number (nmoliL)
Hs 746T Gastric 29 1
SNU-5 Gastric 13 1
MKN-45 Gastric 21 2
EBC-1 Lung ~10 1
NCI-H1993 Lung ~9 7
OE-33 Esophageal ~32 3

In Vivo Activity

In vivo studies using xenograft models of human cancers with MET amplification have
demonstrated the potent anti-tumor efficacy of SAR125844.

Table 3: In Vivo Anti-Tumor Efficacy of SAR125844 in MET-Amplified Xenograft Models

Tumor Growth

Xenograft Model Cancer Type Dosing Schedule .
Inhibition

. ) Potent tumor
SNU-5 Gastric 45 mgl/kg, 1V, daily )
regression

) 20 mg/kg, 1V, every 2 Significant tumor
Hs 746T Gastric ]
days regression

Clinical Data

SAR125844 has been evaluated in Phase | clinical trials in patients with advanced solid
tumors, with a focus on those with MET amplification.

Phase | Study in Advanced Solid Tumors (NCT01391533)

This first-in-human study was a dose-escalation trial to determine the maximum tolerated dose
(MTD), safety, and preliminary efficacy of SAR125844.
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Table 4: Summary of Efficacy in the Dose-Expansion Cohort of NCT01391533 (570 mg/m?)

Patient Population Number of Patients

Objective
Response Rate
(ORR)

Best Overall
Response

MET-amplified
NSCLC

22

18.2%

4 Partial Responses

Other MET-amplified

tumors

2 Partial Responses

Note: The MTD was established at 570 mg/m? administered weekly via intravenous infusion.

Phase | Study in Asian Patients with Advanced Solid

Tumors (NCT01657214)

This study evaluated the safety, pharmacokinetics, and anti-tumor activity of SAR125844 in an

Asian patient population.

Table 5: Summary of Efficacy in the Dose-Expansion Cohort of NCT01657214 (570 mg/m?)

Patient Population Number of Patients

Objective
Response Rate
(ORR)

Best Overall
Response

MET-amplified Gastric

Cancer

14.3%

2 Partial Responses,
6 Stable Disease, 6

Progressive Disease

Other MET-amplified

tumors

0%

1 Stable Disease, 4

Progressive Disease

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of SAR125844

are provided below.
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Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on the quantification of ATP, an
indicator of metabolically active cells.

o Cell Plating: Seed cells in a 96-well plate at a density of 2,000 to 5,000 cells per well in 100
uL of appropriate growth medium. Incubate for 24 hours to allow for cell attachment.

e Compound Treatment: Add SAR125844 at various concentrations to the wells. Include a
vehicle control (e.g., DMSO).

 Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5%
COo..

o Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room
temperature.

e Assay Procedure: Add 100 pL of CellTiter-Glo® Reagent to each well.

» Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce
cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a non-

linear regression analysis.

Western Blot Analysis of MET Phosphorylation

This protocol describes the detection of phosphorylated MET (pMET) to assess the inhibitory
activity of SAR125844.

o Cell Lysis: Treat MET-amplified cells with SAR125844 for a specified time. Wash the cells
with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and
phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.
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e Sample Preparation: Mix equal amounts of protein (20-30 pg) with Laemmli sample buffer
and heat at 95°C for 5 minutes.

o Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
e Protein Transfer: Transfer the separated proteins to a PVDF membrane.

» Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for
PMET (e.g., anti-pMET Y1234/1235) overnight at 4°C. Also, probe a separate membrane
with an antibody against total MET as a loading control.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-
conjugated secondary antibody for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

e Analysis: Quantify the band intensities to determine the level of MET phosphorylation relative
to the total MET protein.

In Vivo Tumor Xenograft Study

This protocol details the evaluation of the anti-tumor efficacy of SAR125844 in a mouse
xenograft model.

e Cell Implantation: Subcutaneously inject MET-amplified human cancer cells (e.g., 5 x 10°
SNU-5 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

e Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable
size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

e Drug Administration: Administer SAR125844 intravenously at the desired dose and
schedule. The control group receives the vehicle.
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o Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate
the tumor volume using the formula: (Length x Width2)/2.

» Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

e Endpoint: Continue the study until the tumors in the control group reach a predetermined
size or for a specified duration.

o Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor
growth inhibition (TGI) to assess the efficacy of the treatment.

Visualizations

The following diagrams illustrate key concepts related to SAR125844 and its evaluation.
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Caption: The MET signaling pathway and the mechanism of action of SAR125844.
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Targeting MET-Driven Cancers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684697#sar125844-for-cancers-with-met-pathway-
addiction]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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